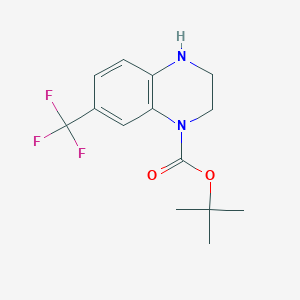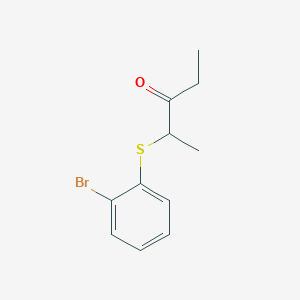
2-((2-Bromophenyl)thio)pentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Bromophenyl)thio)pentan-3-one is an organic compound with the molecular formula C11H13BrOS It is a brominated derivative of phenylthio ketones, characterized by the presence of a bromine atom on the phenyl ring and a thioether linkage to a pentanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromophenyl)thio)pentan-3-one typically involves the reaction of 2-bromothiophenol with a suitable ketone precursor under controlled conditions. One common method is the nucleophilic substitution reaction where 2-bromothiophenol reacts with 3-pentanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-((2-Bromophenyl)thio)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylthio ketones.
科学的研究の応用
2-((2-Bromophenyl)thio)pentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-((2-Bromophenyl)thio)pentan-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromine atom and thioether linkage can play crucial roles in binding affinity and specificity, influencing the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
2-((2-Chlorophenyl)thio)pentan-3-one: Similar structure but with a chlorine atom instead of bromine.
2-((2-Fluorophenyl)thio)pentan-3-one: Contains a fluorine atom on the phenyl ring.
2-((2-Iodophenyl)thio)pentan-3-one: Features an iodine atom in place of bromine.
Uniqueness
2-((2-Bromophenyl)thio)pentan-3-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated counterparts
特性
分子式 |
C11H13BrOS |
|---|---|
分子量 |
273.19 g/mol |
IUPAC名 |
2-(2-bromophenyl)sulfanylpentan-3-one |
InChI |
InChI=1S/C11H13BrOS/c1-3-10(13)8(2)14-11-7-5-4-6-9(11)12/h4-8H,3H2,1-2H3 |
InChIキー |
WMOAYPDWAQFWTP-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C)SC1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers](/img/structure/B13496297.png)
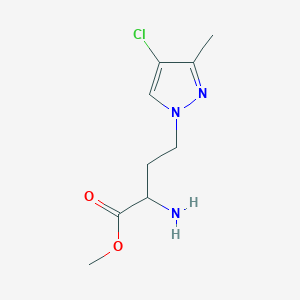
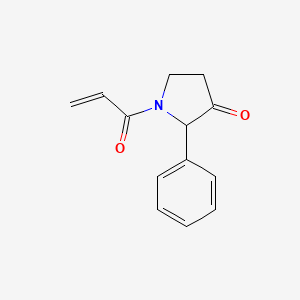

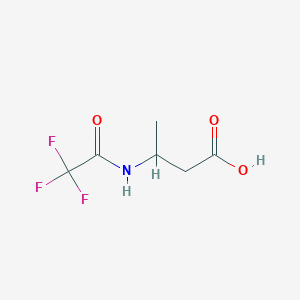
amine hydrochloride](/img/structure/B13496320.png)
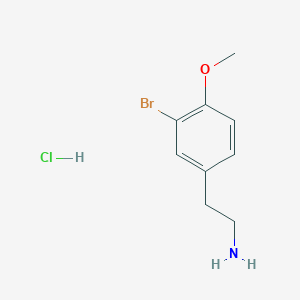
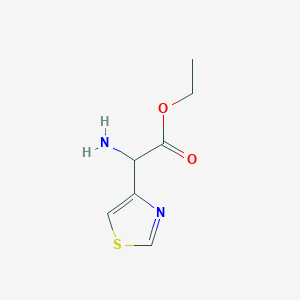
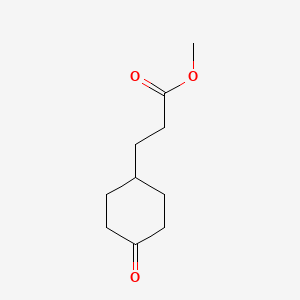
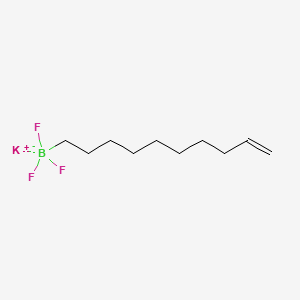
![5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13496349.png)
![5-[(2-Amino-3-hydroxy-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496357.png)
